5-Amino-4-chloro-2-methylbenzoic acid
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Overview
Description
5-Amino-4-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. In the presence of N-chlorosuccinimide and dimethylformamide (DMF) as a solvent, the reaction proceeds with good regioselectivity due to the strong electron-donating ability of the amino group . The reaction is carried out under heating conditions to achieve satisfactory results.
Industrial Production Methods
Industrial production of this compound can involve multi-step processes, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are scalable and can be run on large batches with significant yield and cost reduction.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can undergo substitution reactions, such as Suzuki coupling, to introduce other aromatic rings or alkyl chains.
Diazotization Reactions: The amino group can be transformed into other active functional groups through diazotization.
Common Reagents and Conditions
N-chlorosuccinimide: Used for chlorination reactions.
DMF (Dimethylformamide): Common solvent for reactions involving this compound.
Heating Conditions: Necessary for achieving satisfactory reaction outcomes.
Major Products Formed
Substituted Benzenes: Products from Suzuki coupling reactions.
Halogenated Compounds: Products from diazotization reactions.
Scientific Research Applications
5-Amino-4-chloro-2-methylbenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of organic single crystals with applications in nonlinear optics and optical limiting.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
Material Science: Utilized in the synthesis of 1,2,3,5-tetrasubstituted benzenes and Suzuki coupling products.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-methylbenzoic acid involves its functional groups participating in various chemical reactions. The amino group can undergo diazotization, transforming into other active functional groups, while the chlorine atom can participate in substitution reactions . These reactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar in structure but differs in the position of the amino and chloro groups.
4-Chloro-2-methylbenzoic acid: Lacks the amino group, making it less versatile in certain reactions.
5-Amino-2-methylbenzoic acid: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
5-Amino-4-chloro-2-methylbenzoic acid is unique due to the presence of both amino and chloro groups on the benzoic acid core, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-amino-4-chloro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
WGJYXWJRRSXENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)Cl |
Origin of Product |
United States |
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